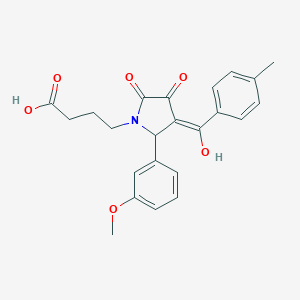![molecular formula C21H20FN3O2S B282590 N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)
N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves the inhibition of various enzymes and cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth. Additionally, it has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation, leading to the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has also been shown to inhibit biofilm formation, a process by which bacteria adhere to surfaces and form a protective layer, leading to increased susceptibility to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in lab experiments include its potent activity against various bacterial, fungal, and cancer cell strains. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
For research on N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide include the development of more potent analogs with improved safety and efficacy profiles. Additionally, further studies are needed to determine the mechanism of action and potential applications in other fields, such as antiviral and antiparasitic therapies.
Synthesemethoden
The synthesis of N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves the reaction of ethyl 2-aminoacetate with 4-fluorobenzaldehyde in the presence of ammonium acetate to obtain 1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol. This compound is then reacted with benzyl bromide in the presence of potassium carbonate to obtain N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, with research showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has also been studied for its antibacterial and antifungal properties, with research showing that it has potent activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C21H20FN3O2S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-benzyl-2-[(4E)-1-ethyl-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H20FN3O2S/c1-2-25-20(27)18(12-15-8-10-17(22)11-9-15)24-21(25)28-14-19(26)23-13-16-6-4-3-5-7-16/h3-12H,2,13-14H2,1H3,(H,23,26)/b18-12+ |
InChI-Schlüssel |
SWONOZVUAIOTRJ-LDADJPATSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/N=C1SCC(=O)NCC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)N=C1SCC(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)N=C1SCC(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)
